molecular formula C24H28O3 B10822268 AG92Sgo434 CAS No. 843661-24-5

AG92Sgo434

Cat. No.: B10822268
CAS No.: 843661-24-5
M. Wt: 364.5 g/mol
InChI Key: KNQLNDPHLXIOCY-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for GSK232802 are not widely published. the compound’s chemical structure suggests that it can be synthesized through a series of organic reactions involving the formation of a benzoic acid derivative with a hydroxyphenyl group and a tetramethylcyclohexylidene moiety . Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

GSK232802 undergoes various types of chemical reactions, including:

Scientific Research Applications

GSK232802 has several scientific research applications, including:

Mechanism of Action

GSK232802 exerts its effects by modulating estrogen receptor alpha (ERα). It binds to ERα and alters its conformation, which affects the receptor’s interaction with co-regulators and DNA . This modulation can either activate or inhibit the transcription of estrogen-responsive genes, depending on the tissue and cellular context. The pathways involved include those regulating cell proliferation, apoptosis, and metabolic processes .

Comparison with Similar Compounds

GSK232802 is unique among estrogen receptor modulators due to its specific structure and binding properties. Similar compounds include:

Properties

CAS No.

843661-24-5

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-(3,3,5,5-tetramethylcyclohexylidene)methyl]benzoic acid

InChI

InChI=1S/C24H28O3/c1-23(2)13-19(14-24(3,4)15-23)21(17-9-11-20(25)12-10-17)16-5-7-18(8-6-16)22(26)27/h5-12,25H,13-15H2,1-4H3,(H,26,27)

InChI Key

KNQLNDPHLXIOCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)O)CC(C1)(C)C)C

Origin of Product

United States

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